Scientific Field: Organic Chemistry
Application Summary: N-Bromosaccharin and its derivatives have been used as catalysts for a wide variety of organic transformations.
Methods of Application: The specific methods of application can vary depending on the type of reaction.
Application Summary: N-Bromosaccharin has been used as a selective and efficient oxidative reagent for the regeneration of carbonyl compounds from oximes.
Methods of Application: The specific methods of application can vary, but the general approach involves using N-Bromosaccharin as an oxidative reagent in the reaction.
Results or Outcomes: The use of N-Bromosaccharin in this context has been shown to effectively regenerate carbonyl compounds from oximes, converting them into aldehydes and ketones with high yield.
Application Summary: N-Bromosaccharin has been used for the chemoselective oxidation of thiols to their corresponding disulfides.
Methods of Application: The oxidation is carried out in dichloromethane under microwave irradiation conditions.
Results or Outcomes: The use of N-Bromosaccharin in this context has been shown to oxidize thiols to give disulfides in a very short time and with high yields.
Application Summary: N-Bromosaccharin has been used as a heterogeneous recyclable catalyst for the bromination of anilines and phenols.
Methods of Application: The bromination is carried out with tungstophosphoric acid (H3PW12O40).
Results or Outcomes: This procedure has been found to be effective due to its environmental compatibility, greater selectivity, reusability, non-toxicity, and ease of isolation.
Application Summary: N-Bromosaccharin and its derivatives have been used as catalysts in the Biginelli reaction.
Methods of Application: The specific methods of application can vary, but the general approach involves using N-Bromosaccharin or its derivatives as a catalyst in the reaction.
Results or Outcomes: The use of N-Bromosaccharin in this context has been shown to effectively catalyze the Biginelli reaction, leading to the formation of dihydropyrimidinones with high yield.
Application Summary: N-Bromosaccharin and its derivatives have been used as catalysts in the Paal–Knorr pyrrole synthesis.
Results or Outcomes: The use of N-Bromosaccharin in this context has been shown to effectively catalyze the Paal–Knorr pyrrole synthesis, leading to the formation of pyrroles with high yield.
N-Bromosaccharin is a chemical compound derived from saccharin, a widely used artificial sweetener. It is characterized by the presence of a bromine atom attached to the nitrogen atom of the saccharin structure, which enhances its reactivity and utility as a reagent in organic chemistry. The molecular formula of N-bromosaccharin is CHBrNOS, and it is often represented as a white to off-white crystalline powder. This compound has gained attention due to its effectiveness in various
In the oxidation of oximes, N-bromosaccharin acts as a source of electrophilic bromine (Br+). The Br+ attacks the oxygen atom of the oxime, leading to the cleavage of the C-N bond and the formation of an aldehyde or ketone. The remaining fragment of N-bromosaccharin combines with a proton (H+) to form sulfamide (NHSO2) [].
N-Bromosaccharin serves as an efficient brominating agent in several organic reactions. Some notable reactions include:
The synthesis of N-bromosaccharin can be accomplished through several methods:
N-Bromosaccharin finds applications in various fields:
Research on interaction studies involving N-bromosaccharin focuses on its reactivity with different substrates. For instance, studies have demonstrated its ability to selectively cleave epoxides into vicinal bromohydrins when used alongside phosphines . Furthermore, its interactions with various organic compounds reveal insights into its mechanism as an electrophilic reagent.
Several compounds share structural similarities with N-bromosaccharin but differ in their reactivity or applications. Here are some notable comparisons:
Compound | Structure Similarity | Unique Features |
---|---|---|
N-Bromosuccinimide | Yes | More commonly used for general bromination; less selective than N-bromosaccharin. |
Brominated Saccharins | Yes | Varying degrees of bromination; often less reactive than N-bromosaccharin. |
1-Bromo-2-naphthol | Yes | Primarily used for specific aromatic substitutions; different reactivity profile. |
2-Bromoaniline | Yes | Used mainly in amine chemistry; does not possess the same oxidative capabilities. |
N-Bromosaccharin stands out due to its dual functionality as both a brominating agent and an oxidizing reagent, making it particularly versatile compared to other similar compounds.
Irritant